2-(Difluoromethyl)arginine
Description
Overview of 2-(Difluoromethyl)arginine as a Research Tool in Enzymology
This compound, commonly abbreviated as DFMA, is a synthetic analogue of the amino acid L-arginine that has become an invaluable tool in the field of enzymology. nih.govscbt.com Its primary significance lies in its function as a potent and highly specific inhibitor of the enzyme arginine decarboxylase (ADC). medchemexpress.com This enzyme catalyzes the conversion of arginine to agmatine (B1664431), a critical step in the biosynthesis of polyamines in many bacteria and plants. caymanchem.commdpi.com By blocking this pathway, DFMA allows researchers to probe the physiological roles of polyamines in various cellular processes, including cell growth, differentiation, and responses to environmental stress. caymanchem.comscbt.com It is classified as an enzyme-activated, irreversible inhibitor, a mode of action that lends it high specificity for its target enzyme. caymanchem.comtargetmol.com
The development of this compound as a specific enzyme inhibitor was reported in the early 1980s. A seminal 1981 study by Kallio, McCann, and Bey detailed the properties of DL-α-(Difluoromethyl)arginine as a potent, enzyme-activated, irreversible inhibitor of bacterial arginine decarboxylases. nih.govcaymanchem.com This research established its efficacy against both biosynthetic and biodegradative forms of the enzyme in Escherichia coli, as well as the biosynthetic ADCs in Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov
Following its initial characterization, DFMA was quickly adopted in various research applications. By the mid-1980s, it was being used in plant physiology studies to investigate the role of polyamines in stress responses. For instance, researchers used DFMA to demonstrate that osmotically induced accumulation of the polyamine putrescine in oat leaf cells could be prevented, thereby linking polyamine metabolism directly to stress physiology. caymanchem.comnih.gov The design of DFMA was part of a broader strategy to create specific inhibitors for polyamine biosynthesis, allowing for the targeted disruption of this pathway to elucidate the functions of its downstream products. nih.gov
This compound is categorized as a mechanism-based inhibitor, also known as a "suicide inhibitor". nih.govnih.gov This classification is based on its unique mode of action. The inhibitor is designed to be recognized and processed by its target enzyme, arginine decarboxylase, as if it were the natural substrate, L-arginine. nih.gov
The catalytic mechanism of the enzyme is initiated upon binding DFMA. However, the presence of the difluoromethyl group alters the chemical reaction. researchgate.net The enzymatic process generates a reactive intermediate species that, instead of being released as a product, forms a stable, covalent bond with a residue in the enzyme's active site. mdpi.com This covalent adduction results in the irreversible inactivation of the enzyme molecule. caymanchem.comtargetmol.com This enzyme-activated mechanism is the source of its high specificity, as the inhibitor is non-reactive until it interacts with the unique catalytic machinery of its specific target enzyme. researchgate.net
Table 1: Inhibition Profile of this compound (DFMA) This table summarizes the inhibitory characteristics of DFMA against its primary enzyme target.
| Enzyme Target | Organism(s) | Type of Inhibition | Ki Value (Inhibitor Constant) | Reference(s) |
| Arginine Decarboxylase (Biosynthetic) | Escherichia coli | Enzyme-activated, Irreversible | ~800 µM | nih.govcaymanchem.com |
| Arginine Decarboxylase (Biodegradative) | Escherichia coli | Enzyme-activated, Irreversible | ~140 µM | nih.gov |
| Arginine Decarboxylase (Biosynthetic) | P. aeruginosa, K. pneumoniae | Enzyme-activated, Irreversible | Not specified | nih.govcaymanchem.com |
Relationship to Endogenous Arginine Metabolism and Polyamine Biosynthesis
This compound's mechanism of action is intrinsically linked to the natural metabolic pathways of L-arginine, particularly the biosynthesis of polyamines. nih.govscienceopen.com In many prokaryotes and plants, the primary route to produce the foundational polyamine putrescine begins with the decarboxylation of L-arginine by arginine decarboxylase (ADC) to form agmatine. mdpi.comcaymanchem.com Agmatine is subsequently hydrolyzed to yield putrescine and urea (B33335). mdpi.com Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a wide range of cellular functions. scienceopen.comresearchgate.net
As a structural analogue of L-arginine, DFMA directly interacts with enzymes that utilize arginine as a substrate. nih.gov Its primary and most studied interaction is with arginine decarboxylase (ADC), for which it acts as a potent irreversible inhibitor, effectively blocking the first step of this specific polyamine synthesis pathway. nih.govcaymanchem.com
A secondary, but significant, metabolic fate of DFMA occurs in organisms and tissues that possess high levels of the enzyme arginase. nih.gov Arginase, which normally hydrolyzes L-arginine to L-ornithine and urea, can also process DFMA. researchgate.netacs.org This enzymatic action converts DFMA into DL-α-difluoromethylornithine (DFMO), another well-characterized mechanism-based inhibitor. nih.gov DFMO is a specific inactivator of ornithine decarboxylase (ODC), the enzyme responsible for producing putrescine from ornithine in an alternative polyamine synthesis pathway prevalent in mammals. nih.govmdpi.com Therefore, in systems containing active arginase, DFMA can exert a dual inhibitory effect, directly inhibiting ADC and indirectly inhibiting ODC via its conversion to DFMO. nih.gov
By inhibiting arginine decarboxylase, DFMA directly curtails the production of agmatine and, consequently, the downstream synthesis of putrescine and other polyamines like spermidine and spermine. caymanchem.comresearchgate.net Polyamines are crucial regulators of cell growth, proliferation, and differentiation. caymanchem.comscbt.com Their cationic nature at physiological pH allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing processes like transcription, translation, and cell cycle progression. nih.gov
Disruption of polyamine homeostasis through the action of DFMA has profound effects on cellular regulation. Research has shown that DFMA-induced depletion of polyamines can inhibit cell proliferation and is a valuable technique for studying the consequences of polyamine deficiency. caymanchem.com For example, DFMA has been used to reduce the capacity of the parasite Trypanosoma cruzi to multiply in host cells and to prevent the osmotic stress-induced increase in putrescine in plant cells. caymanchem.comcaymanchem.com These findings underscore the critical role of the ADC pathway in maintaining polyamine levels for normal cellular function and stress responses in various organisms. nih.gov
Table 2: Research Applications of DFMA in Cellular Systems This table highlights key research findings from the use of DFMA.
| Organism/Cell Type | Experimental Observation | Conclusion | Reference(s) |
| Oat leaf cells | Prevents osmotic stress-induced increase in arginine decarboxylase activity and putrescine synthesis at 0.01 mM. | Supports the role of putrescine accumulation in osmotic stress response. | caymanchem.comnih.gov |
| Trypanosoma cruzi | Reduces the capacity of the parasite to infect and multiply in mammalian host cells. | Demonstrates the importance of the ADC pathway for parasite proliferation. | caymanchem.comcaymanchem.com |
| Tobacco ovary tissues | Inhibits both arginine decarboxylase (ADC) and ornithine decarboxylase (ODC) activity. | Showed that DFMA is metabolized to DFMO by arginase, leading to indirect ODC inhibition. | nih.gov |
| E. coli, P. aeruginosa | Blocks arginine decarboxylase activity in vivo. | Indicates that the compound is effectively transported into bacterial cells to inhibit its target. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORLXJBCPPSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990215 | |
| Record name | 2-(Difluoromethyl)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69955-43-7, 77286-88-5 | |
| Record name | alpha-(Difluoromethyl)arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine, 2-(difluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Difluoromethyl)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Mechanistic Studies of 2 Difluoromethyl Arginine As an Enzyme Inhibitor
Inhibition of Arginine Decarboxylase (ADC)
DFMA acts as a "suicide" inhibitor of ADC. nih.gov This means it is recognized by the enzyme as a substrate and begins the catalytic process, but is converted into a reactive intermediate that permanently binds to and inactivates the enzyme. nih.gov
Irreversible Enzyme-Activated Inhibition of Bacterial ADCs
DFMA has been shown to be an effective irreversible inhibitor of both biosynthetic and biodegradative arginine decarboxylases in various bacterial species. nih.govresearcher.life The inhibition is time-dependent and follows pseudo-first-order kinetics, and the presence of the natural substrate, arginine, can protect the enzyme from inactivation by DFMA. nih.gov
The inhibitory potency of DFMA varies between different bacterial species and even between different isozymes within the same species. For instance, in Escherichia coli, DFMA inhibits both the biosynthetic and biodegradative forms of ADC. nih.gov The inhibition constant (K_i) for the biosynthetic ADC of E. coli is approximately 800 µM, with a half-life (t₁/₂) of 1.0 minute at an infinite inhibitor concentration. In contrast, the biodegradative ADC from the same organism is more sensitive, with a K_i of 140 µM and a t₁/₂ of 2.1 minutes. nih.govresearcher.life DFMA also effectively inhibits the biosynthetic ADCs of Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govcaymanchem.comresearcher.life
Table 1: Inhibition of Bacterial Arginine Decarboxylases by 2-(Difluoromethyl)arginine
| Bacterial Species | ADC Isozyme | K_i (µM) | t₁/₂ (min) |
|---|---|---|---|
| Escherichia coli | Biosynthetic | 800 | 1.0 |
| Escherichia coli | Biodegradative | 140 | 2.1 |
| Pseudomonas aeruginosa | Biosynthetic | N/A | N/A |
| Klebsiella pneumoniae | Biosynthetic | N/A | N/A |
Data sourced from Kallio et al. (1981). nih.govresearcher.life
DFMA demonstrates a degree of specificity for ADC isoforms. nih.govresearchgate.net Studies have shown that it can effectively inhibit ADC activity in growing E. coli at concentrations as low as 10 nM to 10 µM. nih.gov This in vivo activity indicates that the compound is transported into the bacterial cell. nih.gov While DFMA is a potent inhibitor of many bacterial ADCs, it is noteworthy that other synthesized arginine and agmatine (B1664431) analogues have been found to be even more potent inhibitors of E. coli ADC. nih.gov The ability of DFMA to specifically target ADC has made it a valuable tool for studying the roles of polyamine biosynthesis in bacteria. nih.govnih.gov
Inhibition of Plant Arginine Decarboxylase
In plants, polyamines, including putrescine synthesized via ADC, play crucial roles in various physiological processes, including responses to environmental stress. caymanchem.comtandfonline.com DFMA has been instrumental in elucidating these roles by specifically inhibiting ADC activity. caymanchem.comtandfonline.comnih.gov
Osmotic stress is known to induce a significant increase in ADC activity and a subsequent accumulation of putrescine in certain plants, such as oats. caymanchem.com Treatment with DFMA at a concentration of 0.01 mM has been shown to prevent this stress-induced rise in both ADC activity and putrescine levels. caymanchem.com This inhibition of putrescine accumulation by DFMA has been linked to improved viability of oat protoplasts under osmotic stress, suggesting that the accumulation of putrescine itself may be detrimental under these conditions. nih.gov Furthermore, in osmotically stressed oat leaves pretreated with DFMA, while putrescine levels decreased, the levels of higher polyamines like spermidine (B129725) and spermine (B22157) increased significantly. nih.gov This shift in the polyamine profile was associated with reduced chlorophyll (B73375) loss and enhanced macromolecule synthesis, further highlighting the complex role of polyamines in plant stress responses. nih.gov
Indirect Inhibition of Ornithine Decarboxylase (ODC)
While DFMA is a specific inhibitor of ADC, under certain conditions, it can indirectly lead to the inhibition of ornithine decarboxylase (ODC), the other key enzyme in putrescine biosynthesis. nih.gov This indirect inhibition is mediated by the enzyme arginase, which can hydrolyze DFMA to produce 2-(difluoromethyl)ornithine (DFMO), a well-known irreversible inhibitor of ODC. nih.gov This phenomenon has been observed in tobacco tissues, where DFMA treatment resulted in the inhibition of both ADC and ODC activities. nih.gov The presence of high arginase activity in certain tissues can therefore lead to off-target effects of DFMA, a consideration that is important when interpreting experimental results. nih.gov
Arginase-Mediated Hydrolysis of this compound to 2-(Difluoromethyl)ornithine (DFMO)
While this compound (DFMA) is designed as an enzyme-activated, irreversible inhibitor of arginine decarboxylase (ADC), its mechanism in certain biological systems is complicated by the action of the enzyme arginase. nih.govnih.gov In tissues where arginase is present, DFMA can serve as a substrate for this enzyme, undergoing hydrolysis. nih.govapsnet.org This enzymatic reaction converts DFMA into 2-(Difluoromethyl)ornithine (DFMO), the ornithine analogue of DFMA, and urea (B33335). nih.govapsnet.org This conversion is a critical factor in understanding the full spectrum of DFMA's biological effects, as it generates a new, potent enzyme inhibitor. nih.govnih.gov
The capacity to hydrolyze DFMA into DFMO is not confined to a single kingdom of life. Research has demonstrated that arginases from both mammalian and plant sources can effectively catalyze this conversion. nih.govnih.gov Studies using radiolabeled [3,4-³H]DFMA confirmed its metabolism to [3,4-³H]DFMO in tobacco tissues in vivo. nih.gov Furthermore, in vitro experiments have shown that arginase enzymes (EC 3.5.3.1) isolated from tobacco, as well as from mammalian sources like mouse and bovine liver, readily hydrolyze DFMA to DFMO. nih.govnih.gov This broad enzymatic capability underscores a conserved substrate flexibility in arginases from different evolutionary origins.
| Arginase Source | Organism/Tissue | Finding | Reference |
|---|---|---|---|
| Plant | Tobacco (Nicotiana) | Demonstrated in vivo and in vitro conversion of DFMA to DFMO. | nih.govnih.gov |
| Mammalian | Mouse (Liver) | In vitro hydrolysis of DFMA to DFMO confirmed. | nih.govnih.gov |
| Mammalian | Bovine (Liver) | In vitro hydrolysis of DFMA to DFMO confirmed. | nih.govnih.gov |
| Fungal | Verticillium dahliae | Arginase extracts were capable of generating urea from DFMA, presumably converting it to DFMO. | apsnet.org |
The formation of DFMO from DFMA is highly significant because DFMO is a well-characterized, mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC). nih.govnih.gov ODC is the first and rate-limiting enzyme in the polyamine biosynthetic pathway in eukaryotes, responsible for converting ornithine to putrescine. psu.edu Therefore, in biological systems containing active arginase, the administration of DFMA leads to an indirect but potent inhibition of ODC activity. nih.govnih.gov This occurs because the arginase-produced DFMO subsequently inactivates ODC, leading to a depletion of cellular polyamines like putrescine and spermidine. nih.govaacrjournals.org This secondary inhibition of ODC can be a dominant effect of DFMA in organisms and tissues with high arginase activity. nih.govnih.gov
Distinguishing Direct ADC Inhibition from Indirect ODC Inhibition in Biological Systems
Given that DFMA can directly inhibit Arginine Decarboxylase (ADC) and indirectly inhibit Ornithine Decarboxylase (ODC) via its conversion to DFMO, determining its primary mode of action in a given biological system is a critical experimental challenge. The specificity of DFMA for ADC has been questioned in systems where ODC activity was also strongly inhibited. nih.govnih.gov
The key determinant for distinguishing these effects is the presence and activity level of arginase. nih.govapsnet.org
In systems with high arginase activity (e.g., tobacco tissues, mammalian cells), DFMA is readily converted to DFMO, leading to significant ODC inhibition. nih.govnih.gov In these cases, attributing the observed physiological effects solely to ADC inhibition would be inaccurate. The effects are a composite of both direct ADC inhibition and indirect ODC inhibition. nih.gov
In systems lacking significant arginase activity or where ADC is the sole pathway for putrescine production (as in many bacteria), the effects of DFMA are more likely to be due to direct inhibition of ADC. nih.govnih.gov
In some fungi , the situation can be ambiguous. For instance, in certain dermatophytes, both DFMA and DFMO inhibited ODC activity and depleted polyamines, yet the conversion of DFMA to DFMO could not be demonstrated, suggesting that DFMA may inhibit polyamine synthesis in an as-yet unspecified manner beyond simple ADC inhibition or conversion to DFMO. oup.com
Therefore, researchers must assess the arginase activity of a biological system to correctly interpret the inhibitory effects of DFMA. nih.govapsnet.org The development of potent agmatine-based ADC inhibitors, which are not substrates for arginase, has been suggested as a way to achieve more selective inhibition of ADC in tissues with high arginase levels. nih.govnih.gov
Structural Basis of Enzyme-Inhibitor Interactions
Understanding the inhibitory mechanism of this compound and its metabolite, DFMO, at a molecular level requires detailed structural analysis of their interactions with target enzymes. X-ray crystallography studies have provided crucial insights into how these molecules bind within the active sites of enzymes like human arginase I (HAI). nih.govrcsb.orgacs.org
The crystal structure of human arginase I in complex with DFMO reveals the precise interactions that anchor the inhibitor within the enzyme's active site. nih.govrcsb.org The binding is stereoselective, with the active site exclusively accommodating the L-stereoisomer, reflecting the enzyme's natural preference for L-arginine. nih.gov The additional α-difluoromethyl group of DFMO does not disrupt the key interactions observed with the natural product, L-ornithine. nih.gov Instead, the group is readily accommodated and establishes new interactions. nih.govacs.org
Key interactions for L-DFMO within the human arginase I active site include:
The α-amino and α-carboxylate groups of DFMO form a conserved network of hydrogen bonds, which are critical for affinity. nih.gov
Each fluorine atom of the α-difluoromethyl group accepts hydrogen bonds from surrounding solvent (water) molecules. nih.gov
These solvent molecules, in turn, act as bridges, donating hydrogen bonds to the active site residue Asp183. nih.gov
| Inhibitor Moiety | Interacting Enzyme Residue/Molecule | Type of Interaction | Reference |
|---|---|---|---|
| α-Difluoromethyl group (Fluorine atoms) | Solvent (Water) Molecules | Hydrogen Bond Acceptance | nih.gov |
| Solvent (Water) Molecules | Asp183 | Hydrogen Bond Donation (Bridge) | nih.gov |
| α-Amino & α-Carboxylate groups | Conserved Active Site Residues | Hydrogen Bond Network | nih.gov |
This structural analysis highlights how the enzyme's active site can accommodate the substituted inhibitor, providing a foundation for the design of new, potentially more potent arginase inhibitors. nih.govacs.org
However, while there are no large-scale conformational shifts, a specific and localized change is induced to accommodate the inhibitor. The binding of the α-difluoromethyl group, mediated by solvent molecules, triggers a notable conformational change in the side chain of the amino acid residue Threonine 136 (T136). nih.gov This residue undergoes a significant 128° rotation around its side chain torsion angle (χ1). nih.gov This adjustment is necessary to accommodate one of the solvent molecules that bridges the interaction between the inhibitor's fluorine atoms and the enzyme, demonstrating a subtle yet crucial induced-fit mechanism. nih.gov
Iii. Biological Applications and Research Paradigms Utilizing 2 Difluoromethyl Arginine
Research in Microbial Pathogenesis and Parasitology
The polyamine biosynthesis pathways in many pathogenic microbes differ significantly from those in their mammalian hosts. While mammals primarily synthesize polyamines from ornithine via ornithine decarboxylase (ODC), many bacteria and some protozoan parasites utilize a pathway initiated by arginine decarboxylase (ADC). nih.govnih.govpnas.orgpnas.org This difference makes ADC a compelling target for antimicrobial strategies, and DFMA is a key agent in exploring this potential.
DFMA has been established as a potent, irreversible inhibitor of ADC in several pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. caymanchem.comresearcher.life By blocking ADC, DFMA disrupts the primary route of putrescine synthesis from arginine in these organisms. caymanchem.com
Research has demonstrated that inhibiting polyamine biosynthesis can significantly slow bacterial growth. nih.govnih.gov In cultures of E. coli and P. aeruginosa, the application of a combination of inhibitors, including DFMA, led to a marked increase in the generation times of the bacteria. nih.govnih.gov This effect was directly linked to the depletion of intracellular polyamines. The treatment caused a substantial decrease in putrescine and spermidine (B129725) levels, which could be reversed by supplying these polyamines exogenously to the culture medium. nih.govnih.gov For the biosynthetic ADC of E. coli, DFMA exhibits an inhibition constant (Ki) of approximately 800 µM. caymanchem.comresearcher.life Even at low concentrations, ranging from 10 nM to 10 µM, DFMA effectively inhibits ADC activity in growing E. coli. portlandpress.com More recent studies on Streptococcus pneumoniae have identified a specific ADC enzyme (SP_0166) that is inhibited by DFMA, which in turn affects the production of agmatine (B1664431) and the subsequent synthesis of putrescine. nih.govresearchgate.net
| Bacterium | Effect of DFMA | Key Findings | References |
|---|---|---|---|
| Escherichia coli | Irreversible inhibition of ADC | Ki = 800 µM for biosynthetic ADC. Decreased putrescine by 70% and spermidine by 50% when used with other inhibitors, slowing growth. | caymanchem.comresearcher.lifenih.govnih.gov |
| Pseudomonas aeruginosa | Irreversible inhibition of ADC | Decreased putrescine by 80% and spermidine by 95% when used with other inhibitors, slowing growth. | caymanchem.comresearcher.lifenih.govnih.gov |
| Klebsiella pneumoniae | Irreversible inhibition of ADC | Established as a target for DFMA, disrupting polyamine synthesis. | caymanchem.comresearcher.life |
| Streptococcus pneumoniae | Inhibition of ADC (SP_0166) | Inhibits agmatine production, impacting subsequent putrescine synthesis. | nih.govresearchgate.net |
Several parasitic protozoa rely on the ADC-initiated pathway for polyamine synthesis, making them vulnerable to DFMA. nih.govpnas.org This metabolic distinction from their mammalian hosts is a key area of investigation for developing new anti-parasitic therapies.
Trypanosoma cruzi : This parasite, the causative agent of Chagas disease, depends on ADC for polyamine biosynthesis as it lacks the ODC enzyme found in mammals. pnas.orgpnas.org Research has shown that DFMA significantly reduces the ability of T. cruzi to infect and multiply within host cells. caymanchem.compnas.orgnih.gov The inhibitor appears to work by impairing the parasite's capacity to penetrate host cells and by selectively hindering the division of the intracellular amastigote form, which is the replicative stage of the parasite. nih.govnih.gov The inhibitory effects of DFMA on T. cruzi can be nullified by the addition of agmatine (the product of the ADC reaction) or putrescine, confirming the specificity of its action on the polyamine pathway. nih.govnih.gov Direct biochemical studies have verified that DFMA blocks the production of agmatine from arginine in T. cruzi. nih.gov
Cryptosporidium parvum : This intestinal parasite also utilizes an ADC-dependent pathway for polyamine synthesis, a characteristic more common to plants and bacteria. nih.govnih.gov The ADC enzyme in C. parvum is sensitive to DFMA, with a reported half-maximal inhibitory concentration (IC50) of 30 µM. nih.gov The application of DFMA significantly curtails the intracellular growth of the parasite by reducing its internal polyamine content. nih.govnih.gov
Cryptosporidium parvum : The efficacy of DFMA against C. parvum can be significantly enhanced when used in combination with polyamine analogues. nih.govnih.gov This synergistic approach targets the parasite's polyamine metabolism at multiple points. While DFMA blocks the "forward" pathway of polyamine synthesis by inhibiting ADC, certain polyamine analogues can interfere with the "back-conversion" pathway, which is mediated by the enzyme spermidine/spermine (B22157) N¹-acetyltransferase (SSAT). nih.govnih.govasm.org
In a mouse model of cryptosporidiosis, the combination of DFMA with a specific cis-restricted polyamine analogue (CGC-11157) was 100% effective in preventing infection. asm.org This dual-action strategy effectively shuts down the parasite's ability to both synthesize new polyamines and salvage them through interconversion, leading to a potent anti-parasitic effect. nih.govasm.org
| Parasite | Mechanism of Action | Research Finding | References |
|---|---|---|---|
| Trypanosoma cruzi | Inhibition of ADC | Reduces host cell invasion and impairs intracellular replication by inhibiting amastigote division. | pnas.orgnih.govnih.gov |
| Cryptosporidium parvum | Inhibition of ADC (IC50 = 30 µM) | Reduces intracellular growth by depleting parasite polyamine content. | nih.govnih.gov |
| Cryptosporidium parvum | Synergy with Polyamine Analogues | Combination of DFMA and SSAT-inhibiting analogues provides a highly effective blockade of polyamine metabolism, preventing infection in animal models. | nih.govnih.govasm.org |
Efficacy Against Parasitic Protozoa (e.g., Trypanosoma cruzi, Cryptosporidium parvum)
Investigations in Plant Physiology
Polyamines are crucial signaling molecules involved in plant growth, development, and responses to various environmental challenges. arccjournals.comnih.gov DFMA is widely used as a specific inhibitor to dissect the role of the ADC-mediated polyamine biosynthetic pathway in these processes. nih.govnih.gov
Plants often respond to abiotic stresses, such as salinity, drought, and nutrient deficiency, by altering their polyamine levels. arccjournals.comnih.gov The ADC pathway, leading to the synthesis of putrescine, is frequently activated under these conditions. caymanchem.com
In studies on oat leaves subjected to osmotic stress, DFMA was shown to prevent the typical stress-induced surge in ADC activity and putrescine accumulation. caymanchem.com Pre-treating the leaves with DFMA led to a significant decrease in putrescine levels but a corresponding increase in the "higher" polyamines, spermidine and spermine. nih.gov This shift in the polyamine profile was associated with enhanced stress tolerance, as evidenced by reduced chlorophyll (B73375) loss and improved viability of protoplasts isolated from the treated leaves. nih.gov Similarly, research on tobacco plants indicated that inhibiting ADC with DFMA compromised the plant's tolerance to salt stress, highlighting the importance of this pathway in the stress response. nih.gov It is noteworthy, however, that some plant tissues contain high levels of the enzyme arginase, which can convert DFMA to DFMO, the latter being an inhibitor of ODC. nih.gov This potential for indirect inhibition must be considered when interpreting results in such systems.
Studies on Plant Growth and Development
2-(Difluoromethyl)arginine has been instrumental in elucidating the role of polyamines in plant physiology. Polyamines, such as putrescine, are essential for various cellular processes, but their accumulation, often under stress conditions, can be toxic. caymanchem.com DFMA serves as a specific inhibitor of arginine decarboxylase (ADC), a key enzyme in the biosynthesis of putrescine in plants. nih.govcaymanchem.com
Research in oat leaf cells demonstrated that DFMA could prevent the increase in ADC activity and subsequent putrescine synthesis that is typically induced by osmotic stress. caymanchem.com In studies on oat protoplasts, pretreatment with DFMA before an osmotic shock led to a significant decrease in putrescine levels. nih.gov This inhibition of putrescine accumulation was correlated with improved viability of the protoplasts, suggesting that high levels of putrescine may contribute to cellular damage under stress. nih.gov Interestingly, while putrescine levels decreased, the concentrations of higher polyamines like spermidine and spermine increased dramatically, which was associated with reduced chlorophyll loss and enhanced macromolecule synthesis. nih.gov
Further studies have explored DFMA's role in symbiotic interactions. In the context of the root endophytic fungus Piriformospora indica, which promotes plant growth, DFMA was used as a tool to inhibit the plant's ADC enzyme. biorxiv.org The growth-promoting effects of the fungus were diminished in seedlings treated with DFMA, highlighting that the fungus likely employs the host's putrescine, synthesized via the ADC pathway, for its beneficial effects. biorxiv.org These findings underscore the utility of DFMA in dissecting the complex metabolic interplay between plants and their microbial partners.
Role in Fungal Pathogen Suppression in Plants
The inhibition of polyamine biosynthesis by this compound has been identified as an effective strategy for controlling fungal diseases in plants. Polyamines are crucial for the growth and proliferation of pathogenic fungi, making their synthesis pathways an attractive target for disease management. apsnet.org
DFMA has demonstrated inhibitory effects on the mycelial growth of several phytopathogenic fungi. nih.gov Studies have shown that DFMA can suppress the growth of fungi such as Botrytis sp, Rhizoctonia solani, and Monilinia fructicola. nih.gov The mechanism of this inhibition can be twofold: it may directly inhibit the fungus's own arginine decarboxylase, or it can be converted by fungal arginase into α-difluoromethylornithine (DFMO), a potent inhibitor of ornithine decarboxylase (ODC), another critical enzyme in polyamine synthesis. apsnet.orgnih.gov
In research on Colletotrichum truncatum, the fungus causing soybean anthracnose, both DFMA and DFMO were effective at inhibiting fungal growth in vitro. apsnet.org This was attributed to the presence of both ADC and ODC activity in the fungus. apsnet.org Crucially, DFMA was shown to prevent infection of soybean seeds by the fungus without the detrimental effects on seed germination observed with DFMO, suggesting its potential as a practical agricultural fungicide. apsnet.org Similarly, post-inoculation application of DFMO, a metabolite of DFMA in some systems, delayed and reduced the severity of Verticillium wilt in tomato plants by inhibiting the growth of the pathogen Verticillium dahliae. apsnet.org
| Fungal Pathogen | Host Plant | Observed Effect of DFMA | Reference |
|---|---|---|---|
| Colletotrichum truncatum | Soybean | Inhibited mycelial growth; prevented seed infection. | apsnet.org |
| Botrytis sp | (In vitro study) | Inhibited mycelial growth. | nih.gov |
| Rhizoctonia solani | (In vitro study) | Inhibited mycelial growth. | nih.gov |
| Monilinia fructicola | (In vitro study) | Inhibited mycelial growth. | nih.gov |
| Verticillium dahliae | Tomato | Delayed and reduced disease severity (via DFMO). | apsnet.org |
Explorations in Mammalian Systems and Disease Models
In mammalian systems, the study of this compound has provided critical insights into the regulation of amino acid metabolism and its implications for various diseases. Its primary mode of action involves its interaction with arginase, an enzyme central to several metabolic pathways. nih.govnih.gov
Influence on Arginine and Ornithine Metabolism in Mammalian Cells
A pivotal study revealed that DFMA is not merely an inhibitor of ADC in mammalian systems but is also a substrate for arginase. nih.gov Both tobacco and mammalian (mouse and bovine) arginases were shown to hydrolyze DFMA to produce DL-α-difluoromethylornithine (DFMO). nih.gov DFMO is a well-known enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis from ornithine. nih.gov
This conversion demonstrates that DFMA can indirectly inhibit ODC activity in tissues with high arginase activity. nih.gov Therefore, in mammalian cells, DFMA's influence extends beyond arginine metabolism to significantly impact ornithine levels and the subsequent synthesis of polyamines, which are vital for cell proliferation. nih.govphysiology.org This metabolic interplay is crucial, as the channeling of ornithine towards polyamine synthesis is often dysregulated in rapid growth states, including cancer. physiology.org Research on the parasite Trypanosoma cruzi has also shown that arginine decarboxylase inhibitors like DFMA can reduce the parasite's ability to multiply within mammalian host cells. caymanchem.com
Insights into Arginase-Related Pathophysiology
Arginase is a key metalloenzyme that converts L-arginine into L-ornithine and urea (B33335). nih.govnih.gov Its dysregulation is implicated in a range of diseases, including cardiovascular and immune-mediated conditions. nih.govmdpi.com The ability of arginase to hydrolyze DFMA positions this compound as a valuable probe for studying pathologies associated with this enzyme. nih.gov
In many tissues, arginase and nitric oxide synthase (NOS) compete for the same substrate: L-arginine. nih.govmdpi.comnih.gov While arginase produces ornithine and urea, NOS produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. mdpi.comnih.gov An imbalance in the activity of these two enzymes can have profound pathophysiological consequences. nih.govmdpi.com
Upregulation of arginase activity, as seen in conditions like asthma, atherosclerosis, and erectile dysfunction, can deplete the local pool of L-arginine available for NOS. nih.gov This "substrate stealing" leads to reduced NO production, contributing to endothelial dysfunction, bronchoconstriction, and other disease manifestations. nih.govmdpi.com Because DFMA is metabolized by arginase, its application in research models can help elucidate the consequences of modulating this competitive pathway. nih.gov By influencing arginase activity or serving as a competitive substrate, compounds related to DFMA could indirectly preserve L-arginine for NO synthesis, offering a conceptual basis for therapeutic strategies in diseases characterized by arginase-induced NO deficiency.
The competition between arginase and NOS for L-arginine is a critical regulatory node in the immune system. nih.govnih.gov Immune cells, particularly macrophages, can exhibit different functional phenotypes based on their arginine metabolism. nih.gov Classically activated (M1) macrophages typically upregulate inducible NOS (iNOS), producing large amounts of NO to kill pathogens. nih.govnih.gov In contrast, alternatively activated (M2) macrophages upregulate arginase, which promotes tissue repair but can also suppress T-cell responses and support pathogen growth by producing ornithine and polyamines. nih.govplos.org
Iv. Advanced Research Directions and Analog Development
Methodological Advancements in Studying 2-(Difluoromethyl)arginine
The comprehensive investigation of this compound (DFMA) has been significantly propelled by the application of sophisticated analytical and biological methodologies. These advanced techniques are crucial for elucidating its metabolic journey, defining its precise molecular structure and interactions, and evaluating its biological activity in relevant physiological systems.
Radiolabeling is a powerful technique used to track the disposition of a drug candidate within a biological system. mdpi.comnih.gov By replacing one or more atoms of a compound with a radioactive isotope, such as tritium (B154650) (³H), researchers can follow the molecule's path to determine its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Tritium is a favored isotope for these studies due to its high specific activity, which allows for sensitive detection and quantification. mdpi.comnih.gov
The use of a tritiated version of DFMA, such as [3,4-³H]DFMA, is a critical methodological approach for understanding its preclinical metabolic fate. nih.gov The selection of the labeling position is vital to ensure the tritium atom is not easily lost through chemical or metabolic processes, which could lead to misleading data from the formation of tritiated water (HTO). nih.gov
These tracer experiments, typically conducted in animal models, allow for the quantitative analysis of radioactivity in various tissues, plasma, and excreta over time. nih.govacs.org This provides invaluable information on the compound's bioavailability, tissue distribution, potential for accumulation, and routes of clearance from the body. mdpi.comacs.org Such studies are essential for bridging the gap between in vitro activity and in vivo potential.
Advanced spectroscopic and crystallographic methods are indispensable for the structural confirmation and mechanistic understanding of DFMA and its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for confirming the chemical structure of synthesized DFMA. researchgate.netgrafiati.comnbuv.gov.ua Techniques like ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR provide detailed information about the molecular framework. For instance, ¹H-NMR spectra show characteristic peaks corresponding to the protons in the molecule, such as those in the furan (B31954) pendant group of a DFMA derivative. researchgate.net The presence of two distinct methyl signals in the NMR spectrum of similar amide-containing compounds at ambient temperature indicates hindered rotation around the C-N bond, revealing insights into the molecule's dynamic properties. wikipedia.org
Interactive Table 1: Representative ¹H-NMR Chemical Shifts for a DFMA Derivative Data sourced from a study on furan-functionalized polymethacrylates. researchgate.net
| Proton Assignment | Chemical Shift (ppm) |
| Furan Pendant Group | 7.62 |
| Furan Pendant Group | 7.21 |
| Furan Pendant Group | 6.52 |
| Methacrylate Backbone | 1.96 - 0.88 (broad peaks) |
X-ray Crystallography: X-ray crystallography provides the definitive, high-resolution, three-dimensional structure of a molecule and its complexes with proteins. nih.govfrontiersin.org While a crystal structure for DFMA itself is not widely reported in the provided context, studies on its close analog, 2-(difluoromethyl)ornithine (DFMO), complexed with its target enzyme, demonstrate the power of this technique. nih.govresearchgate.net These crystallographic studies reveal how the inhibitor binds to the active site of the enzyme. nih.govfrontiersin.org For example, X-ray crystal structures of human arginase I complexed with inhibitors show how the α-substituent is accommodated within the active site, highlighting new regions on the protein surface that can be targeted for designing more potent and selective analogs. nih.gov Such structural insights are crucial for understanding the mechanism of action and for guiding the rational design of next-generation inhibitors. nih.govresearchgate.net
The evaluation of DFMA's biological activity relies on a combination of in vitro (cell-based) and in vivo (whole animal) model systems. ajenkinsdiabetes.orgnih.gov In vitro assays provide a controlled environment to study direct effects on cells, while in vivo models are essential to validate these findings in a complex, whole-organism setting where metabolic and systemic factors are at play. unl.edupolyplus-sartorius.com
In Vitro Models: Cell culture systems are used to assess the direct impact of DFMA on specific biological processes. biorxiv.orgbiorxiv.org For example, its antiviral efficacy has been demonstrated in L929 and Vero cell lines infected with various coronaviruses, where DFMA treatment led to a significant reduction in viral load. biorxiv.orgbiorxiv.org Similarly, its antiparasitic activity has been tested on HCT-8 cell monolayers infected with Cryptosporidium parvum. nih.gov These models are crucial for initial screening and mechanistic studies. nih.gov
In Vivo Models: Animal models are indispensable for evaluating the physiological effects and therapeutic potential of DFMA. polyplus-sartorius.com Murine (mouse) models are commonly used due to their genetic similarity to humans and their rapid reproduction. polyplus-sartorius.com Studies have utilized T-cell receptor alpha-deficient mice to demonstrate that DFMA, particularly in combination with polyamine analogs, can prevent and cure infections by the parasite C. parvum. nih.govcaymanchem.com In the context of antiviral research, various murine models, including those for severe and mild COVID-19, have shown that DFMA administration significantly reduces viral loads in the lungs and mitigates inflammatory responses. biorxiv.org These whole-animal studies are a critical step in preclinical development, providing data on efficacy and systemic effects that cannot be obtained from cell cultures alone. unl.edunih.gov
Interactive Table 2: Summary of Selected In Vitro and In Vivo Models for DFMA Research
| Model Type | Specific Model | Research Area | Key Findings with DFMA | Source(s) |
| In Vitro | L929 & Vero Cells | Antiviral (Coronaviruses) | Reduced viral load in cell supernatant; enhanced cell viability. | biorxiv.orgbiorxiv.org |
| In Vitro | HCT-8 Monolayer | Antiparasitic (C. parvum) | Used to assess infectivity of oocysts after in vivo treatment. | nih.gov |
| In Vitro | Mammalian Host Cells | Antiparasitic (T. cruzi) | Reduced the capacity of the parasite to infect and multiply. | caymanchem.com |
| In Vivo | T-cell Receptor α-deficient Mice | Antiparasitic (C. parvum) | Prevented oocyst shedding, especially in combination with polyamine analogs. | nih.govcaymanchem.com |
| In Vivo | Murine Models (MHV-3, MHV-A59, K18-hACE2) | Antiviral (Coronaviruses) | Significantly reduced viral loads in lungs; lowered key inflammatory mediators. | biorxiv.org |
Q & A
Q. What is the structural significance of the difluoromethyl group in 2-(difluoromethyl)arginine, and how does it influence biochemical interactions?
The difluoromethyl (-CF2H) group enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs. Fluorine’s high electronegativity reduces basicity of adjacent amines, improving bioavailability and resistance to enzymatic degradation. Its stereoelectronic effects can alter binding conformations in enzyme active sites, particularly in arginase or nitric oxide synthase inhibition studies. Methodologically, computational docking (e.g., using Protein Data Bank structures) combined with NMR or X-ray crystallography can validate conformational changes .
Q. What synthetic strategies are effective for introducing the difluoromethyl group into arginine analogs?
Fluorination methods include:
- Electrophilic fluorination : Using reagents like Selectfluor® to substitute hydrogen with fluorine.
- Nucleophilic displacement : Substituting hydroxyl or leaving groups with fluorinated moieties.
- Enzymatic incorporation : Biocatalytic methods to retain stereochemical integrity.
Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid racemization. Analytical validation via LC-MS or 19F-NMR ensures purity and regioselectivity .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
- Chromatography : HPLC with UV/fluorescence detection or UPLC-MS for trace impurities.
- Spectroscopy : 19F-NMR to confirm fluorine incorporation and stability under physiological pH.
- Thermogravimetric analysis (TGA) : Assess decomposition kinetics.
Reference standards (e.g., USP-grade arginine derivatives) should be used for calibration .
Q. What are the primary mechanisms of action for this compound in enzyme inhibition studies?
The compound acts as a competitive inhibitor of arginase or nitric oxide synthase by mimicking the transition state of L-arginine. The difluoromethyl group disrupts hydrogen bonding networks in catalytic sites. Enzymatic assays (e.g., spectrophotometric urea quantification for arginase) and kinetic studies (Km/Vmax comparisons) are standard methods. Cross-validation with fluorogenic substrates improves sensitivity .
Q. What toxicity profiles should be considered in cell-based assays?
Acute toxicity data from rodent models (e.g., intracerebral LD50 values) suggest neurotoxicity at high doses. In vitro cytotoxicity assays (MTT, LDH release) should use physiologically relevant concentrations (µM–mM range). Mutagenicity screening via Ames tests or micronucleus assays is recommended, as fluorinated analogs may interact with DNA repair pathways .
Advanced Research Questions
Q. How do metabolic pathways differ for this compound compared to native arginine?
Use isotopically labeled (13C/15N) analogs and tracer studies to map metabolic flux. LC-MS/MS detects fluorinated metabolites (e.g., difluoromethylornithine) in hepatic microsomes. Comparative proteomics can identify off-target enzyme interactions. Note that β-elimination pathways may generate fluorinated byproducts requiring specialized detection .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using radiolabeled compounds.
- Species-specific metabolism : Compare liver microsome activity across models (e.g., human vs. rodent).
- Tumor xenograft models : Assess efficacy in immune-compromised mice with orthotopic arginase-expressing tumors.
Contradictions often arise from differences in metabolic clearance or off-target effects in complex systems .
Q. What role does stereochemistry play in the biological activity of this compound?
The L-arginine enantiomer is typically bioactive. Chiral HPLC or capillary electrophoresis separates stereoisomers. Enzymatic assays with purified isoforms (e.g., arginase I vs. II) reveal stereospecific inhibition. Molecular dynamics simulations predict binding affinity variations due to fluorine’s van der Waals radius .
Q. How can researchers address conflicting data on fluorinated arginine analogs in peer-reviewed studies?
- Meta-analysis : Stratify studies by assay type (e.g., cell-free vs. whole-cell).
- Reproducibility checks : Validate protocols using open-access datasets or commercial reference materials.
- Error source analysis : Identify batch-to-batch variability (e.g., impurity profiles) or calibration inconsistencies.
Cross-referencing with structural analogs (e.g., eflornithine) provides context for mechanistic outliers .
Q. What experimental designs are optimal for studying resistance mechanisms to this compound?
- Long-term exposure assays : Culture cells under increasing sublethal doses to induce resistance.
- CRISPR-Cas9 screens : Identify gene knockouts conferring resistance (e.g., upregulated efflux pumps).
- Proteomic profiling : Compare pre- and post-resistance enzyme expression (e.g., arginase isoforms).
Resistance often correlates with metabolic bypass pathways or transporter overexpression .
Q. How does fluorination impact the compound’s interaction with membrane transporters (e.g., CAT-1)?
- Competitive uptake assays : Use radiolabeled arginine analogs in transporter-overexpressing cell lines.
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified transporter proteins.
- Molecular docking : Predict fluorine’s role in transporter affinity using homology models.
Fluorination may reduce cationic charge, altering transporter recognition .
Q. What advanced techniques quantify fluorinated metabolites in complex biological matrices?
- 19F-MRI/MRS : Non-invasive imaging of fluorinated metabolites in vivo.
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric metabolites (e.g., CF2H vs. CHF2).
- Stable isotope tracing : Track metabolic fate using 13C/2H-labeled precursors.
Sample preparation must minimize fluorine loss (e.g., avoid acidic hydrolysis) .
Q. Methodological Notes
- Data Validation : Cross-reference findings with structural analogs (e.g., eflornithine ) and fluorination trends in medicinal chemistry .
- Ethical Compliance : For in vivo studies, adhere to guidelines for humane endpoints and metabolic cage monitoring .
- Open Science : Share synthetic protocols and raw spectral data via repositories like PubChem or Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
